2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide” belongs to the class of triazolo[4,5-d]pyrimidines . These compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar triazolo[4,5-d]pyrimidines involves the reaction of 7-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with aromatic aldehydes in the presence of sodium hydride . The reaction of these compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by oxidative decarboxylation .Molecular Structure Analysis
The molecular structure of these compounds involves a triazolo[4,5-d]pyrimidine core with various substituents at different positions . The exact structure of the specific compound you mentioned would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Triazolo[4,5-d]pyrimidines can undergo various chemical reactions. For instance, the reaction of these compounds with sodium hydroxide in DMSO can result in aryl migration . They can also react with sodium hydride to undergo aromatization .Scientific Research Applications
Antiproliferative Agents
Some derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine class have shown potent antiproliferative activity against several cancer cell lines . For instance, a compound synthesized with a hydrazone moiety demonstrated significant antiproliferative activity and good selectivity between cancer and normal cells .
Anticancer Applications
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used in the design of new LSD1 inhibitors, which are potential anticancer agents . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of these inhibitors .
Synthesis of New Heterocyclic Systems
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used in the synthesis of new heterocyclic systems . For example, the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .
Antimicrobial Applications
Derivatives of the [1,2,3]triazolo[4,5-d]pyrimidine class have shown diverse pharmacological activities, including antimicrobial properties . These compounds can potentially be used in the treatment of various bacterial and viral infections .
Analgesic and Anti-inflammatory Applications
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have also demonstrated analgesic and anti-inflammatory activities . This suggests potential applications in the management of pain and inflammation .
Enzyme Inhibitors
These compounds have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This opens up possibilities for their use in various therapeutic areas .
Future Directions
properties
IUPAC Name |
N-(4-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-7-9-14(10-8-13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGMBVJARFBKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide |
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